Cas no 321890-25-9 (2-methyl-2-(piperazin-1-yl)propan-1-ol)

2-Methyl-2-(piperazin-1-yl)propan-1-ol is a versatile organic compound featuring both a piperazine ring and a hydroxyl group, making it a valuable intermediate in pharmaceutical and chemical synthesis. Its structural properties enable functionalization at multiple sites, facilitating the development of bioactive molecules, particularly in medicinal chemistry. The piperazine moiety enhances solubility and binding affinity, while the hydroxyl group allows for further derivatization. This compound is particularly useful in the synthesis of potential drug candidates, including CNS-targeting agents, due to its balanced lipophilicity and hydrogen-bonding capacity. Its stability under standard conditions ensures reliable handling and storage.
2-methyl-2-(piperazin-1-yl)propan-1-ol structure
321890-25-9 structure
Product Name:2-methyl-2-(piperazin-1-yl)propan-1-ol
CAS No:321890-25-9
MF:C8H18N2O
MW:158.241322040558
CID:301377
PubChem ID:12052554
Update Time:2025-10-30

2-methyl-2-(piperazin-1-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • b,b-dimethyl-1-Piperazineethanol
    • 2-Methyl-2-piperazin-1-ylpropan-1-ol
    • 1-Piperazineethanol, b,b-dimethyl-
    • 2-methyl-2-(piperazin-1-yl)propan-1-ol
    • 1-Piperazineethanol,-bta-,-bta--dimethyl-(9CI)
    • CS-0450992
    • EN300-146649
    • PZCAATRCZPVQPA-UHFFFAOYSA-N
    • SCHEMBL1088433
    • AKOS005363092
    • 321890-25-9
    • Inchi: 1S/C8H18N2O/c1-8(2,7-11)10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3
    • InChI Key: PZCAATRCZPVQPA-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)N1CCNCC1

Computed Properties

  • Exact Mass: 158.141913202g/mol
  • Monoisotopic Mass: 158.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 35.5Ų

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2-methyl-2-(piperazin-1-yl)propan-1-ol Related Literature

Additional information on 2-methyl-2-(piperazin-1-yl)propan-1-ol

Introduction to 2-methyl-2-(piperazin-1-yl)propan-1-ol (CAS No. 321890-25-9)

2-methyl-2-(piperazin-1-yl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 321890-25-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperazine moiety linked to a secondary alcohol functional group, has garnered attention due to its structural versatility and potential biological activity. The presence of the piperazine ring, a common pharmacophore in medicinal chemistry, suggests applications in the development of bioactive molecules targeting various therapeutic pathways.

The structural framework of 2-methyl-2-(piperazin-1-yl)propan-1-ol consists of a propyl chain with a secondary hydroxyl group at the terminal carbon, further substituted with a piperazine ring. This configuration allows for diverse interactions with biological targets, making it a valuable scaffold for medicinal chemists. The compound's solubility profile and metabolic stability are critical factors that influence its suitability for further development into a drug candidate.

In recent years, there has been growing interest in the exploration of piperazine derivatives due to their broad spectrum of biological activities. Piperazine-based compounds have been extensively studied for their potential as antihistamines, antipsychotics, antifungals, and anti-inflammatory agents. The specific substitution pattern in 2-methyl-2-(piperazin-1-yl)propan-1-ol may confer unique pharmacological properties, making it a promising candidate for further investigation.

One of the most compelling aspects of 2-methyl-2-(piperazin-1-yl)propan-1-ol is its potential role in the development of novel therapeutic agents. The piperazine ring is known for its ability to interact with various biological targets, including enzymes and receptors, which are often implicated in disease pathways. By modifying the substituents on the piperazine ring and the propyl chain, researchers can fine-tune the pharmacological properties of the compound to achieve desired outcomes.

Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of piperazine derivatives. For instance, modifications to the nitrogen atoms of the piperazine ring can significantly alter binding affinity and selectivity. Similarly, changes to the alkyl substituents on the propyl chain can influence solubility and metabolic stability. These insights are crucial for designing molecules that exhibit optimal pharmacokinetic and pharmacodynamic profiles.

The synthesis of 2-methyl-2-(piperazin-1-yl)propan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, reductive amination, and protection-deprotection strategies to handle the reactive functional groups present in the molecule. Advanced computational methods, such as molecular modeling and quantum mechanics calculations, are often employed to predict and guide synthetic pathways.

In terms of applications, 2-methyl-2-(piperazin-1-yl)propan-1-ol has shown promise in preclinical studies as a lead compound for drug development. Its structural features make it a versatile scaffold for generating analogs with enhanced potency and selectivity. Researchers are exploring its potential in treating neurological disorders, inflammatory diseases, and other conditions where piperazine-based compounds have demonstrated efficacy.

The pharmaceutical industry continues to invest heavily in discovering new active ingredients derived from diverse chemical scaffolds. 2-methyl-2-(piperazin-1-ylo propan - 1 - ol) represents an example of how novel molecules can be designed to address unmet medical needs. By leveraging advances in synthetic chemistry and biopharmaceutical research, scientists are paving the way for next-generation therapeutics that offer improved patient outcomes.

As our understanding of molecular interactions grows more sophisticated, compounds like 2-methyl - 2 - ( p i per azin - 1 - yl ) pro pan - 1 - ol will continue to play a pivotal role in drug discovery and development. Their unique structural attributes provide chemists with ample opportunities to innovate and create new treatments for complex diseases. The ongoing exploration of this class of compounds underscores their importance as building blocks in modern medicinal chemistry.

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